tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a heterocyclic compound with the molecular formula C13H21NO4. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific configuration and functional groups, which contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h8H,5-7,9H2,1-4H3/b10-8+ |
InChI Key |
LOBQHQNCPDIJSW-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC/C(=C\C(=O)OC)/C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=CC(=O)OC)C1 |
Origin of Product |
United States |
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